Ethanol, 2-[(6-bromo-4-quinazolinyl)ethylamino]-
CAS No.: 1136244-36-4
Cat. No.: VC8049532
Molecular Formula: C12H14BrN3O
Molecular Weight: 296.16 g/mol
* For research use only. Not for human or veterinary use.
![Ethanol, 2-[(6-bromo-4-quinazolinyl)ethylamino]- - 1136244-36-4](/images/structure/VC8049532.png) 
                        
Specification
| CAS No. | 1136244-36-4 | 
|---|---|
| Molecular Formula | C12H14BrN3O | 
| Molecular Weight | 296.16 g/mol | 
| IUPAC Name | 2-[(6-bromoquinazolin-4-yl)-ethylamino]ethanol | 
| Standard InChI | InChI=1S/C12H14BrN3O/c1-2-16(5-6-17)12-10-7-9(13)3-4-11(10)14-8-15-12/h3-4,7-8,17H,2,5-6H2,1H3 | 
| Standard InChI Key | QNKUGGJNLLCXJE-UHFFFAOYSA-N | 
| SMILES | CCN(CCO)C1=NC=NC2=C1C=C(C=C2)Br | 
| Canonical SMILES | CCN(CCO)C1=NC=NC2=C1C=C(C=C2)Br | 
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a quinazoline backbone, a bicyclic aromatic system comprising a benzene ring fused to a pyrimidine ring. Substitutions include:
- 
Bromine at position 6, which enhances electrophilicity and influences binding interactions . 
- 
An ethylaminoethanol group at position 4, contributing polarity and potential hydrogen-bonding capabilities . 
The molecular formula is C₁₂H₁₅BrN₄O, with a molecular weight of 327.19 g/mol .
Table 1: Key Chemical Identifiers
| Property | Value | 
|---|---|
| CAS Number | 1136244-36-4 | 
| IUPAC Name | 2-[(6-Bromo-4-quinazolinyl)ethylamino]ethanol | 
| Molecular Formula | C₁₂H₁₅BrN₄O | 
| Molecular Weight | 327.19 g/mol | 
| SMILES | C1=NC2=CC(=C(C=C2N=C1N(CCO)CC)Br | 
Physicochemical Characteristics
While experimental data for this specific compound are sparse, inferences can be drawn from structurally related quinazolines:
- 
Solubility: Bromine’s electron-withdrawing effect and the ethanolamine side chain likely enhance water solubility compared to unsubstituted quinazolines. Analogous compounds exhibit solubilities of 0.03–0.05 mg/mL in aqueous buffers . 
- 
LogP: Predicted logP values for similar brominated quinazolines range from 2.8–3.3, indicating moderate lipophilicity . 
- 
Stability: The aromatic bromine may confer stability against metabolic degradation, though hydrolytic susceptibility at the ethylaminoethanol linkage warrants investigation . 
Synthesis and Manufacturing
Synthetic Routes
The synthesis of ethanol, 2-[(6-bromo-4-quinazolinyl)ethylamino]- likely involves functionalization of a preformed quinazoline core. A plausible pathway, adapted from methods for analogous bromoquinazolines , proceeds as follows:
- 
Quinazoline Bromination: 
- 
Nucleophilic Substitution: 
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | 
|---|---|---|
| Bromination | NBS, CH₃CN, 25°C, 12h | 85% | 
| Amination | Ethanolamine, K₂CO₃, DMF, 80°C | 72% | 
Purification and Characterization
- 
Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound . 
- 
Characterization: 
Biological Activity and Mechanisms
Antibacterial and Antiviral Activity
Brominated heterocycles often exhibit broad-spectrum antimicrobial effects. For example, ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate shows inhibitory activity against Staphylococcus aureus (MIC = 8 μg/mL) . Similar modes of action (e.g., DNA gyrase inhibition) may apply to this quinazoline derivative.
Pharmacokinetic and Toxicological Profile
Absorption and Distribution
- 
GI Absorption: High permeability predicted due to moderate logP and hydrogen-bonding capacity . 
- 
Blood-Brain Barrier: Likely limited penetration (logBB < -1), as seen in related quinazolines . 
Metabolism and Excretion
- 
Hepatic Metabolism: Expected oxidation via CYP450 isoforms (e.g., CYP2C19, CYP3A4) . 
- 
Excretion: Renal clearance predominates, with <10% fecal excretion . 
Toxicity Considerations
- 
Acute Toxicity: LD₅₀ > 500 mg/kg in rodent models (estimated from analogs) . 
- 
Genotoxicity: Negative in Ames tests for brominated quinazolines . 
Applications in Drug Development
Targeted Therapy Candidates
The ethylaminoethanol side chain provides a handle for conjugating targeting moieties (e.g., folate, peptides), enabling tumor-specific delivery .
Combination Therapies
Synergy with platinum-based chemotherapeutics (e.g., cisplatin) has been observed in analogous compounds, reducing IC₅₀ values by 40–60% .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume